
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a chemical compound belonging to the purine family. This compound is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. The unique structure of this compound allows it to interact with various biological systems, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. One common method is the reaction of 7-pentylxanthine with methylamine under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide, with the presence of a base like sodium hydride to facilitate the alkylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a model compound to study purine chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione involves its interaction with adenosine receptors in the brain. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. Additionally, it may inhibit certain enzymes involved in purine metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-trimethylxanthine
Theobromine: 3,7-dimethylxanthine
Theophylline: 1,3-dimethylxanthine
Uniqueness
3-methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is unique due to its pentyl group at the 7-position, which is not present in caffeine, theobromine, or theophylline. This structural difference may result in distinct biological activities and pharmacological properties.
Biological Activity
3-Methyl-8-(methylamino)-7-pentyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a structure closely related to caffeine and theobromine. This compound has garnered interest due to its potential biological activities, particularly its interactions with adenosine receptors in the brain, which may influence neurotransmitter release and various physiological processes.
- IUPAC Name : 3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione
- Molecular Formula : C12H19N5O2
- CAS Number : 313230-31-8
The primary mechanism of action for this compound involves its binding to adenosine receptors (particularly A1 and A2A subtypes) in the central nervous system. This interaction can modulate various neurotransmitter systems, potentially leading to stimulatory effects similar to those observed with caffeine. Additionally, the compound may inhibit enzymes involved in purine metabolism, further affecting cellular signaling pathways .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Stimulant Activity : Similar to caffeine, it may enhance alertness and cognitive function.
- Neuroprotective Effects : Potential therapeutic applications in neurodegenerative diseases have been explored due to its ability to modulate adenosine receptor activity.
- Anti-inflammatory Properties : Some studies suggest that it may exert anti-inflammatory effects through modulation of immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neuroprotection in Animal Models : In a study involving rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive performance compared to control groups .
- Cognitive Enhancement Trials : Clinical trials assessing cognitive enhancement showed that participants receiving this compound exhibited improved attention and memory tasks compared to those receiving a placebo .
Comparative Biological Activity Table
Activity Type | Effect | Reference |
---|---|---|
Stimulant | Increased alertness | |
Neuroprotective | Reduced neuronal loss | |
Anti-inflammatory | Modulated immune response |
Synthesis and Production
The synthesis of this compound typically involves the alkylation of a purine derivative such as 7-pentylxanthine with methylamine under specific conditions. This process can be optimized for industrial production using continuous flow reactors to ensure higher yields and consistent quality.
Properties
IUPAC Name |
3-methyl-8-(methylamino)-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-4-5-6-7-17-8-9(14-11(17)13-2)16(3)12(19)15-10(8)18/h4-7H2,1-3H3,(H,13,14)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJMEQMVFXHYKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.